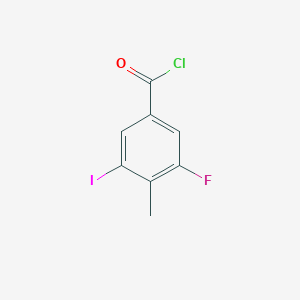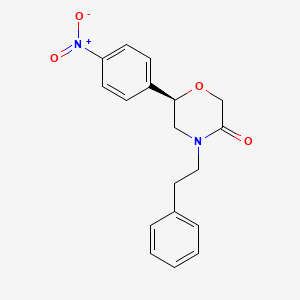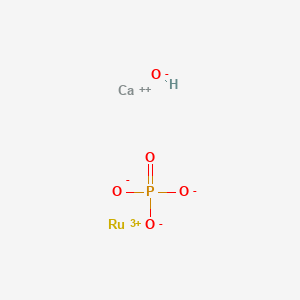
3-(Benzylsulfamoyl)-N-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylsulfamoyl)-N-hydroxypropanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylsulfamoyl group attached to a propanamide backbone, with an additional hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfamoyl)-N-hydroxypropanamide typically involves the following steps:
Formation of Benzylsulfamoyl Chloride: Benzylamine is reacted with chlorosulfonic acid to form benzylsulfamoyl chloride.
Reaction with Propanamide: The benzylsulfamoyl chloride is then reacted with N-hydroxypropanamide in the presence of a base such as triethylamine to yield the desired compound.
The reaction conditions often include maintaining a low temperature to prevent side reactions and using an inert atmosphere to avoid moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylsulfamoyl)-N-hydroxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of benzylsulfamoyl-N-oxopropanamide.
Reduction: Formation of 3-(benzylsulfamoyl)propanamine.
Substitution: Various substituted benzylsulfamoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzylsulfamoyl)-N-hydroxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Benzylsulfamoyl)-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes. The benzylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
N-hydroxypropanamide: A simpler analog without the benzylsulfamoyl group.
Benzylamine: A precursor in the synthesis of benzylsulfamoyl derivatives.
Uniqueness
3-(Benzylsulfamoyl)-N-hydroxypropanamide is unique due to its combination of a benzylsulfamoyl group and a hydroxylated propanamide backbone This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot
Propriétés
Numéro CAS |
919996-76-2 |
|---|---|
Formule moléculaire |
C10H14N2O4S |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
3-(benzylsulfamoyl)-N-hydroxypropanamide |
InChI |
InChI=1S/C10H14N2O4S/c13-10(12-14)6-7-17(15,16)11-8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2,(H,12,13) |
Clé InChI |
VMDRZYCSVXLERL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNS(=O)(=O)CCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)


![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)

![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)





![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)

